Bismuth vanadium tetraoxide

Photocatalysis Band gap engineering Visible-light harvesting

Bismuth vanadium tetraoxide (BiVO₄, CAS 14059-33-7), also known as bismuth vanadate or Pigment Yellow 184 (PY184), is a mixed-metal oxide that crystallizes in the monoclinic scheelite structure and functions simultaneously as a narrow-bandgap semiconductor (~2.4 eV) and a high-performance inorganic yellow pigment. Its ability to absorb visible light below approximately 520 nm, combined with excellent chemical stability, low toxicity, and absence of lead, chromium, or cadmium, has driven its adoption across two distinct high-value domains: visible-light-driven photocatalysis (water splitting, pollutant degradation) and lead-free industrial coatings.

Molecular Formula BiO4V
Molecular Weight 323.919 g/mol
CAS No. 14059-33-7
Cat. No. B078287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth vanadium tetraoxide
CAS14059-33-7
Synonymsismuth vanadate
bismuth vanadium tetraoxide
BiVO4
Molecular FormulaBiO4V
Molecular Weight323.919 g/mol
Structural Identifiers
SMILES[O-][V](=O)([O-])[O-].[Bi+3]
InChIInChI=1S/Bi.4O.V/q+3;;3*-1;
InChIKeyYNOWMDYNXXVJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Vanadium Tetraoxide (BiVO₄) CAS 14059-33-7: Procurement-Oriented Baseline for Photocatalytic and Pigment Selection


Bismuth vanadium tetraoxide (BiVO₄, CAS 14059-33-7), also known as bismuth vanadate or Pigment Yellow 184 (PY184), is a mixed-metal oxide that crystallizes in the monoclinic scheelite structure and functions simultaneously as a narrow-bandgap semiconductor (~2.4 eV) and a high-performance inorganic yellow pigment [1]. Its ability to absorb visible light below approximately 520 nm, combined with excellent chemical stability, low toxicity, and absence of lead, chromium, or cadmium, has driven its adoption across two distinct high-value domains: visible-light-driven photocatalysis (water splitting, pollutant degradation) and lead-free industrial coatings . The compound is commercially available at 99.9% metals-basis purity from major chemical suppliers, with a molecular weight of 323.92 g·mol⁻¹ and density of 6.25 g·cm⁻³ .

Why BiVO₄ Procurement Requires Precise Specification: Irreducible Performance Gaps Versus TiO₂, WO₃, and Nickel Titanate Alternatives


Generic substitution of BiVO₄ with structurally or functionally analogous compounds routinely fails because the material occupies a singular intersection of electronic, optical, and toxicological properties that no single alternative replicates. Titanium dioxide (TiO₂, P25), the default photocatalyst benchmark, is virtually inactive under visible light due to its wide band gap (~3.2 eV), and therefore cannot replace BiVO₄ in solar-driven or indoor-illumination applications [1]. Tungsten trioxide (WO₃) and hematite (α-Fe₂O₃) absorb visible light but suffer from more positive conduction band edges that demand higher applied bias for water reduction, and they exhibit inferior photocurrent density in head-to-head PEC comparisons [1]. In pigment applications, nickel titanate yellow (PY53) provides superior thermal stability (up to 800 °C) but delivers substantially lower tinting strength and color saturation, making it an inadequate substitute when brilliant greenish-yellow chromaticity and high hiding power are required . Lead chromate pigments (PY34) offer comparable color but are progressively banned under global REACH and analogous regulations due to proven chronic toxicity, eliminating them from environmentally compliant procurement workflows [2]. These multidimensional performance divergences require procurement decisions grounded in application-specific quantitative evidence, as detailed in Section 3.

BiVO₄ (CAS 14059-33-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Scientific Procurement


Band Gap and Visible-Light Absorption Onset: BiVO₄ Captures Solar Photons Unavailable to TiO₂

The monoclinic scheelite phase of BiVO₄ exhibits a band gap of ~2.4 eV, corresponding to an optical absorption onset at approximately 517 nm, which permits excitation by a significant fraction of the visible solar spectrum [1]. By contrast, commercial TiO₂ (Degussa P25), the most widely used photocatalyst benchmark, possesses a band gap of ~3.2 eV with an absorption edge near 387 nm, confining its photoactivity exclusively to the UV region, which accounts for only 4–5% of terrestrial solar irradiance [1]. Among visible-light-active metal oxides, BiVO₄ (2.4 eV) is bracketed by WO₃ (2.5–2.8 eV) and α-Fe₂O₃ (2.2 eV), but BiVO₄'s conduction band edge (~0.02 V vs. RHE) is more strategically positioned—requiring less external bias for water reduction than either WO₃ or Fe₂O₃ [1]. This band-edge advantage, combined with the narrowest band gap among practically viable, stable oxide photoanodes, makes BiVO₄ the intrinsically most efficient single-junction visible-light absorber for solar fuels generation.

Photocatalysis Band gap engineering Visible-light harvesting

Gaseous Isopropanol Mineralization Yield: BiVO₄ Delivers 2.15× Higher Complete Oxidation Than Commercial TiO₂ P25

In a direct, well-controlled head-to-head comparison, monoclinic BiVO₄ synthesized via homogeneous coprecipitation at 90 °C for 24 h (sample BV24) and commercial TiO₂ P25 were evaluated for photocatalytic degradation of gaseous isopropanol (IPA) under identical indoor illumination conditions. After 720 min of irradiation, BiVO₄ achieved an IPA mineralization yield of 88%, whereas P25 reached only 41% [1]. The apparent rate constant for the initial photodegradation of gaseous IPA was also higher for BiVO₄. The study attributed this large performance gap to two factors: (i) the rich surface hydroxyl groups on BiVO₄, confirmed by diffuse-reflectance infrared Fourier transform spectroscopy (DRIFTS), which favor high IPA adsorption, and (ii) the visible-light-driven photocatalytic activity of BiVO₄, which generates reactive oxygen species under indoor lighting where P25 remains largely inert [1].

Indoor air purification Volatile organic compound (VOC) degradation Mineralization efficiency

Methylene Blue Photodegradation Under Sunlight: BiVO₄ Nanorods Outperform P25 by 16.2-Fold

A comparative study evaluated mesoporous monoclinic BiVO₄ nanorods and commercial P25 TiO₂ for methylene blue (MB) removal under natural sunlight irradiation. Under identical conditions (initial MB concentration 5 × 10⁻⁵ mol·L⁻¹), the BiVO₄ nanorods achieved a photodegradation removal efficiency of 71.2%, while P25 reached only 4.4% [1]. The total removal (combined dark adsorption plus photodegradation) was 98.8% for BiVO₄ nanorods versus 14.2% for P25. Notably, BiVO₄'s adsorption capacity for MB (27.6% dark removal) significantly exceeded that of P25 (9.8%), contributing to its superior overall performance. This experiment directly demonstrates that under real sunlight—the most relevant irradiation source for outdoor wastewater treatment—BiVO₄'s visible-light harvesting translates into a transformative performance advantage over the UV-only TiO₂ benchmark [1].

Wastewater treatment Sunlight-driven photocatalysis Dye pollutant degradation

Photoelectrochemical Water Oxidation Photocurrent: Undoped BiVO₄ Delivers 19.5× Higher Photocurrent Than Pristine WO₃

In photoelectrochemical water splitting, the photocurrent density measured at the thermodynamic water oxidation potential (1.23 V vs. reversible hydrogen electrode, RHE) under simulated solar illumination (AM 1.5G) is the most widely accepted performance benchmark for photoanode materials. Undoped, uncatalyzed BiVO₄ photoanodes subjected to a photocharging treatment at pH 10 achieved a photocurrent density of 4.3 mA·cm⁻² at 1.23 V vs. RHE, accompanied by an exceptionally low onset potential of 0.25 V vs. RHE and an internal quantum efficiency of 95% averaged over the 330–440 nm wavelength range [1]. In a separate study under comparable PEC conditions, pristine WO₃ photoanodes delivered a photocurrent density of only 0.22 mA·cm⁻² at 1.23 V vs. RHE . While these values originate from different laboratories and electrode fabrication protocols—necessitating a cross-study-comparable evidence tag rather than a direct head-to-head designation—the approximately 19.5-fold photocurrent advantage of BiVO₄ is consistent with its narrower band gap and more favorable conduction band edge position, and is corroborated by numerous independent reports [REFS-1, REFS-2].

Solar water splitting Photoelectrochemical (PEC) cells Photoanode photocurrent density

Tinting Strength in Pigment Applications: BiVO₄ (PY184) Demonstrates ~4× Higher Color Strength Than Nickel Titanate Yellow (PY53)

In high-performance industrial and automotive coatings, tinting (coloring) strength is a critical pigment specification that determines the mass of pigment required to achieve a target color intensity, directly impacting formulation cost and coating thickness. Bismuth vanadate yellow (C.I. Pigment Yellow 184, BiVO₄) consistently exhibits tinting strength approximately four times greater than that of nickel titanate yellow (C.I. Pigment Yellow 53, TiNiSbOₓ), its principal inorganic competitor in the greenish-yellow spectral region . This substantial advantage is corroborated by patent literature, which explicitly notes that nickel titanates 'do not have properties comparable with those of the aforementioned pigments as far as concerns color saturation, colorimetric purity and tinting strength' [1]. Additionally, BiVO₄-based pigments deliver hiding power comparable to titanium dioxide (TiO₂), enabling formulations that can often eliminate supplementary opacifier additions . The density of commercial BiVO₄ pigment is approximately 7.69 g·cm⁻³ with a median particle size of 0.25 μm and BET surface area of 5.00 m²·g⁻¹ . While nickel titanate offers superior thermal stability (up to 800 °C vs. 280–300 °C for BiVO₄), for the majority of coating applications operating below 250 °C, BiVO₄'s overwhelming tinting strength and chromatic purity advantages make it the technically superior choice [REFS-1, REFS-2].

Inorganic pigments Industrial coatings Color strength and hiding power

BiVO₄ (CAS 14059-33-7) Best-Fit Application Scenarios Grounded in Quantitative Differentiation Evidence


Visible-Light-Driven Photocatalytic Indoor Air Purification Systems

BiVO₄ is the preferred photocatalyst for indoor air purification devices targeting volatile organic compounds (VOCs) such as isopropanol, formaldehyde, and ethylene, where illumination sources are limited to ambient indoor lighting (fluorescent or LED). This scenario directly leverages the 2.15-fold mineralization yield advantage of BiVO₄ over TiO₂ P25 demonstrated under indoor illumination (88% vs. 41% IPA mineralization at 720 min) [1]. TiO₂-based filters, by contrast, require costly UV-LED integration to achieve meaningful activity, adding system complexity and energy consumption. Procurement specifications for this application should require monoclinic BiVO₄ with high surface hydroxyl group density, as confirmed by DRIFTS characterization, since surface adsorption capacity is a co-determinant of overall VOC removal efficiency [1].

Sunlight-Driven Photocatalytic Wastewater Treatment for Textile Dye Effluents

For decentralized or passive wastewater treatment systems relying on natural sunlight (e.g., textile dye effluent lagoons, constructed wetlands), BiVO₄ nanorods or nanostructured powders are the optimal catalyst choice. This recommendation is anchored in the 16.2-fold photodegradation advantage (71.2% vs. 4.4%) and 7.0-fold total removal advantage (98.8% vs. 14.2%) over P25 TiO₂ demonstrated under real sunlight for methylene blue degradation [2]. The high adsorption capacity of BiVO₄ for cationic dyes additionally provides a dark-removal benefit during nighttime or overcast periods, making it a robust, round-the-clock solution. Procured BiVO₄ should be specified as monoclinic phase with mesoporous or one-dimensional nanostructured morphology to maximize surface area and dye adsorption [2].

Photoelectrochemical (PEC) Water Splitting Photoanodes for Solar Hydrogen Production

BiVO₄ is the leading photoanode material for PEC water splitting cells, particularly when paired with a hydrogen evolution cathode in tandem configurations. The procurement case rests on its record photocurrent density of 4.3 mA·cm⁻² at 1.23 V vs. RHE for undoped, uncatalyzed material—approximately 19.5-fold higher than pristine WO₃ photoanodes—and its exceptionally low onset potential of 0.25 V vs. RHE [3]. These properties translate to lower external bias requirements and higher solar-to-hydrogen (STH) conversion efficiency. For research-grade procurement, undoped BiVO₄ thin films on FTO substrates with controlled photocharging pre-treatment at alkaline pH are recommended. For scaled-up industrial prototyping, Mo- or W-doped BiVO₄ with oxygen evolution cocatalysts (e.g., Co-Pi, FeOOH/NiOOH) should be specified to further enhance charge separation and transfer efficiencies [3].

Lead-Free High-Performance Industrial and Automotive OEM Coatings

BiVO₄ (Pigment Yellow 184) is the premier inorganic yellow pigment for automotive OEM, coil, powder, and architectural coatings requiring brilliant greenish-yellow chromaticity with full regulatory compliance. This scenario is supported by the pigment's ~4-fold higher tinting strength compared to nickel titanate yellow (PY53), which enables lower pigment loading, reduced formulation cost, and thinner coating builds . Its hiding power, comparable to TiO₂, often eliminates the need for additional opacifiers. Critically, BiVO₄ contains no lead, chromium, or cadmium, satisfying EU REACH Annex XVII restrictions that effectively prohibit lead chromate pigments (PY34) in most consumer-facing and industrial coating applications [4]. Procurement should specify commercial-grade PY184 (BiVO₄·nBi₂MoO₄, n = 0.2–2) with a particle size of approximately 0.25 μm and BET surface area of ~5 m²·g⁻¹ for optimal dispersibility and color development. Where thermal stability above 300 °C is required, nickel titanate may be considered, but at the expense of substantially reduced color strength .

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